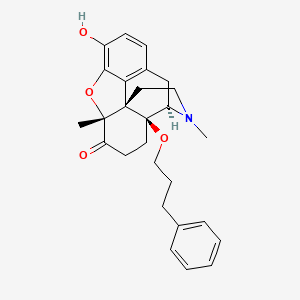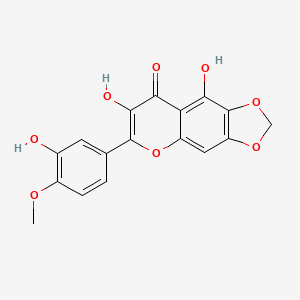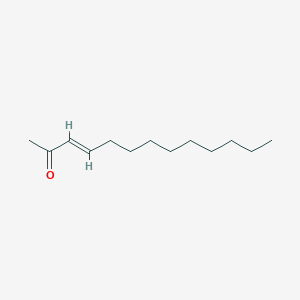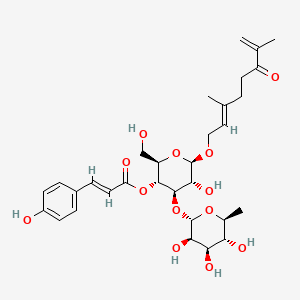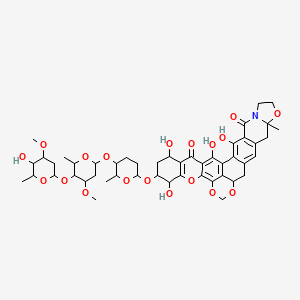
Kigamicin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kigamicin D is a natural product found in Amycolatopsis with data available.
Scientific Research Applications
Antitumor Effects in Various Cancers
Kigamicin D has been studied primarily for its antitumor effects. It was found to be particularly effective against pancreatic tumors. In mouse tumor models, oral administration of Kigamicin D showed strong antitumor effects in human tumor xenograft models, including pancreatic tumors (Masuda et al., 2006). Additionally, it was observed to inhibit tumor cell-induced angiogenesis in a dorsal air sac assay. However, it showed weaker effects against LX-1 and DMS-273 lung cancers and no effect on DLD-1 colon cancers. Kigamicin D also exhibited cytotoxicity against cancer cells under nutrient-deprived conditions, but not under nutrient-rich conditions (Lu et al., 2004).
Selective Cytotoxicity and Antimicrobial Activity
Kigamicin D, along with other kigamicins, was discovered for its selective killing activity against PANC-1 cells only under nutrient-starved conditions. It inhibited the survival of these cells at significantly lower concentrations in nutrient-starved conditions compared to normal culture. Moreover, kigamicins have shown antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Kunimoto et al., 2003).
Impact on Cellular Immunity
Kigamicin D does not demonstrate immunosuppressive activity. It has been found to stimulate the delayed-type hypersensitivity response to sheep red blood cells, indicating an increase in cellular immunity to specific antigens (Masuda et al., 2006).
Synthetic Studies and Structural Analysis
Kigamicins are complex molecules with a unique structure. Studies have been conducted to understand their structure and synthetic pathways. This includes the identification of a tetrahydroxanthone as being responsible, in part, for the "antiausterity" effects of kigamicins (Turner et al., 2011), and a synthesis of the natural product skeleton from chiral pool materials, which is crucial for understanding its antitumor activity (Ma & Ready, 2019).
Effects on Myeloma Cells
Kigamicin has been shown to induce necrosis in myeloma cells even at very low concentrations, without affecting normal lymphocytes. This suggests potential use as a therapeutic agent for multiple myeloma (Nakamura et al., 2008).
properties
Product Name |
Kigamicin D |
|---|---|
Molecular Formula |
C48H59NO19 |
Molecular Weight |
954 g/mol |
IUPAC Name |
2,6,9,30-tetrahydroxy-8-[5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione |
InChI |
InChI=1S/C48H59NO19/c1-18-24(65-30-15-28(58-6)43(20(3)64-30)67-31-14-26(57-5)38(51)19(2)63-31)7-8-29(62-18)66-27-13-23(50)34-41(54)37-42(55)36-32-21(11-22-16-48(4)49(9-10-61-48)47(56)33(22)40(32)53)12-25-35(36)45(60-17-59-25)46(37)68-44(34)39(27)52/h11,18-20,23-31,38-39,43,50-53,55H,7-10,12-17H2,1-6H3 |
InChI Key |
OZWBBSBTBYGVTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)O)OC)OC |
synonyms |
kigamicin D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



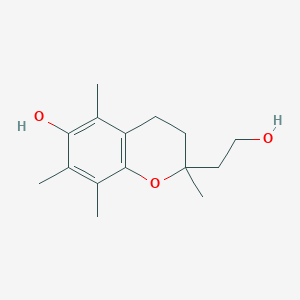
![2-[Oxo-[2-[oxo-(2-phenylethylamino)methyl]anilino]methyl]-1-cyclohexanecarboxylic acid](/img/structure/B1244932.png)
![N-Methylindolo[3,2-b]-5alpha-cholest-2-ene](/img/structure/B1244934.png)
![8-(9,10-Dihydroxy-7-methoxy-3-methyl-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromen-1-one](/img/structure/B1244936.png)
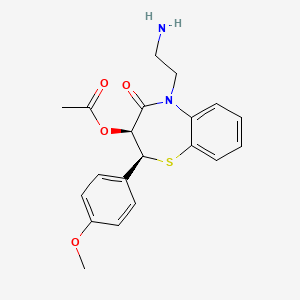
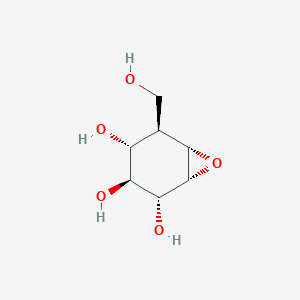
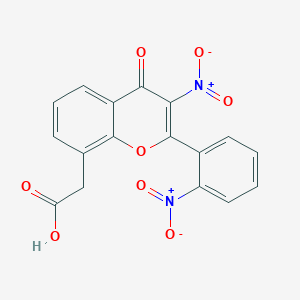
![N-[(4-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]acetamide](/img/structure/B1244947.png)
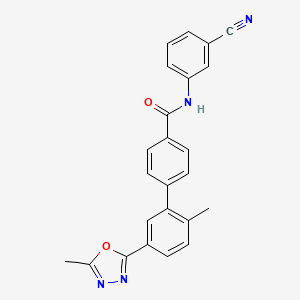
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5-[1-(5-butyl-1,3-oxazol-2-yl)cyclopropyl]-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1244950.png)
